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Compound of Interest

Compound Name: Avadomide Hydrochloride

Cat. No.: B605696

Avadomide Hydrochloride Technical Support
Center

This technical support center provides essential information for researchers, scientists, and
drug development professionals on the appropriate dose adjustments for Avadomide
hydrochloride in various patient populations and clinical scenarios.

Frequently Asked Questions (FAQSs)

Q1: What is the typical starting dose and schedule for Avadomide hydrochloride in clinical
trials?

Al: In initial first-in-human studies, Avadomide was administered in dose-escalation cohorts
starting from 0.5 mg up to 3.5 mg, given orally once daily on a continuous 28-day cycle.[1] The
maximum tolerated dose (MTD) was determined to be 3.0 mg, with the non-tolerated dose
(NTD) at 3.5 mg.[1] More recent studies have explored intermittent dosing schedules, such as
3 mg given for 5 consecutive days out of 7 days per week, to mitigate adverse events like
neutropenia while maintaining clinical activity.[2]

Q2: How should the dose of Avadomide hydrochloride be adjusted for patients with renal
impairment?
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A2: Dose adjustments for Avadomide hydrochloride are necessary for patients with moderate
or severe renal impairment.[3] No dose adjustment is required for patients with mild renal
impairment.[3] A study on the pharmacokinetics of Avadomide in patients with renal impairment
showed that total plasma exposure increased by approximately 50% in subjects with moderate
renal insufficiency and by about 120% in those with severe renal insufficiency compared to
subjects with normal renal function.[3] While the need for a dose reduction is established,
specific dosage recommendations for these populations are still under investigation and should
be guided by close monitoring of safety and tolerability.

Q3: Are there any guidelines for Avadomide hydrochloride dose adjustments in patients with
hepatic impairment?

A3: Currently, there is no specific information available from clinical trials detailing dose
adjustments for Avadomide hydrochloride in patients with hepatic impairment. As with many
oncology drugs, caution should be exercised when administering Avadomide to this patient
population. It is recommended to monitor liver function tests closely and consider dose
modifications based on the patient's overall clinical status and tolerance to the treatment.

Q4: What are the most common adverse events that may necessitate a dose adjustment of
Avadomide hydrochloride?

A4: The most common treatment-emergent adverse events (TEAES) leading to dose
modifications are hematologic toxicities, particularly neutropenia.[1][4][5] Other common TEAEs
include fatigue and diarrhea.[1] In clinical trials, grade 3 or 4 neutropenia has been a frequent
dose-limiting toxicity (DLT).[4][6]

Q5: What is the recommended procedure for dose modification in the event of severe
neutropenia?

A5: In the event of grade 4 neutropenia lasting more than 7 days, or febrile neutropenia,
treatment with Avadomide hydrochloride should be interrupted.[1] Once the toxicity has
resolved to grade 1 or baseline, the treatment may be resumed at a reduced dose.[1] Clinical
study protocols have allowed for up to two dose reductions before discontinuation of the drug.
[1] The specific reduced dose levels (e.g., from 3 mg to a lower dose) are not consistently
reported across all studies and should be determined by the treating physician based on the

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b605696?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31891240/
https://pubmed.ncbi.nlm.nih.gov/31891240/
https://pubmed.ncbi.nlm.nih.gov/31891240/
https://www.benchchem.com/product/b605696?utm_src=pdf-body
https://www.benchchem.com/product/b605696?utm_src=pdf-body
https://www.benchchem.com/product/b605696?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/25/1/90/125461/A-First-in-Human-Study-of-Novel-Cereblon-Modulator
https://pmc.ncbi.nlm.nih.gov/articles/PMC8397660/
https://pubmed.ncbi.nlm.nih.gov/35846031/
https://aacrjournals.org/clincancerres/article/25/1/90/125461/A-First-in-Human-Study-of-Novel-Cereblon-Modulator
https://pmc.ncbi.nlm.nih.gov/articles/PMC8397660/
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.3501
https://www.benchchem.com/product/b605696?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/25/1/90/125461/A-First-in-Human-Study-of-Novel-Cereblon-Modulator
https://aacrjournals.org/clincancerres/article/25/1/90/125461/A-First-in-Human-Study-of-Novel-Cereblon-Modulator
https://aacrjournals.org/clincancerres/article/25/1/90/125461/A-First-in-Human-Study-of-Novel-Cereblon-Modulator
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

individual patient's tolerance. To mitigate neutropenia, an intermittent dosing schedule (e.g., 5

days on, 2 days off) has been found to be better tolerated than continuous daily dosing.[2]

Quantitative Data Summary

Table 1. Avadomide Hydrochloride Dose Levels and Schedules in Clinical Trials

. Maximum .
Study . Starting Dosing
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Phase Dose Schedule
Dose (MTD)
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Table 2: Impact of Renal Impairment on Avadomide (CC-122) Plasma Exposure
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Approximate
Renal Function Increase in Total Recommended

. Reference
Status Plasma Exposure Dose Adjustment
(AUC)

Mild Impairment ~20% Not necessary [3]

Adjustment necessary
Moderate Impairment ~50% (specific dose not [3]

defined)

Adjustment necessary
Severe Impairment ~120% (specific dose not [3]

defined)

Experimental Protocols

Protocol for Management of Treatment-Emergent Adverse Events (TEAES)

This protocol is a generalized summary based on practices from Avadomide hydrochloride
clinical trials.

e Monitoring: Patients should be closely monitored for hematologic and non-hematologic
toxicities throughout the treatment period. This includes regular complete blood counts
(CBCs) with differentials.

o Grading of Adverse Events: All adverse events should be graded according to the National
Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

o Dose Interruption: In the event of a Grade >3 non-hematologic toxicity or a Grade 4
hematologic toxicity (e.g., neutropenia), administration of Avadomide hydrochloride should

be interrupted.

» Toxicity Resolution: The patient should be monitored until the adverse event resolves to
Grade <1 or baseline.

» Dose Re-initiation and Reduction: Upon resolution of the toxicity, Avadomide hydrochloride
may be re-initiated at the next lower dose level. Clinical trial protocols have typically allowed
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for a maximum of two dose reductions.

o Discontinuation: If a dose-limiting toxicity recurs at the lowest specified dose level, or if a

patient requires more than two dose reductions, permanent discontinuation of Avadomide
hydrochloride should be considered.

Visualizations
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Avadomide Dose Adjustment Workflow for Adverse Events
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Caption: Workflow for dose adjustment of Avadomide in response to adverse events.
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Avadomide Dose Adjustment based on Renal Function
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Caption: Logic for determining the need for Avadomide dose adjustment based on renal

function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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